molecular formula C19H21N5O2S2 B2878532 N,N-diethyl-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine CAS No. 892741-70-7

N,N-diethyl-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

Cat. No.: B2878532
CAS No.: 892741-70-7
M. Wt: 415.53
InChI Key: FTMNLKKWJDOOJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound N,N-diethyl-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,7,9,11-pentaen-7-amine features a complex tricyclic scaffold with a sulfur atom (thia) and four nitrogen atoms (tetraaza) in its heterocyclic core. This article provides a detailed comparison with structurally analogous compounds, emphasizing substituent effects, synthetic strategies, and inferred biological relevance.

Properties

IUPAC Name

N,N-diethyl-10-(4-ethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S2/c1-4-13-7-9-14(10-8-13)28(25,26)19-18-20-17(23(5-2)6-3)16-15(11-12-27-16)24(18)22-21-19/h7-12H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMNLKKWJDOOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

  • Amine Substituents : The N,N-diethyl group likely increases lipophilicity relative to the polar N-(4-ethoxyphenyl) group in , affecting solubility and pharmacokinetics.
  • Heteroatom Arrangement : Replacement of sulfur with oxygen (e.g., compound) modifies electron distribution and hydrogen-bonding capacity, which could influence target interactions .

Characterization Methods

  • Spectroscopy : Infrared (IR) and UV-Vis spectroscopy (as in ) confirm functional groups and conjugation patterns in the tricyclic system .
  • Chromatography : LCMS () verifies molecular weight and purity, critical for bioactive compounds .

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